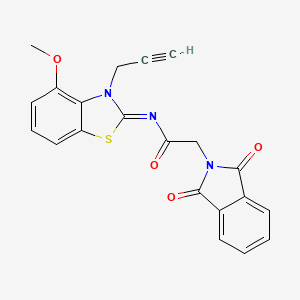

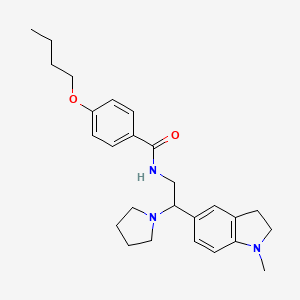

![molecular formula C20H22N2O2 B2369053 N-[(1,2-dimethylindol-5-yl)methyl]-2-ethoxybenzamide CAS No. 852137-21-4](/img/structure/B2369053.png)

N-[(1,2-dimethylindol-5-yl)methyl]-2-ethoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(1,2-dimethylindol-5-yl)methyl]-2-ethoxybenzamide, commonly known as DMIB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMIB is a benzamide derivative that exhibits antitumor and antiproliferative properties. In

科学的研究の応用

Drug Discovery and Medicinal Chemistry

Indoles are considered a “privileged scaffold” in drug discovery due to their prevalence in natural products and their versatile chemical reactivity. Researchers have explored the synthesis of 1,2,3-trisubstituted indoles, including our target compound, as potential lead structures for developing new drugs. By modifying the substituents on the indole core, scientists can create novel compounds with specific pharmacological activities .

Serotonin Receptor Agonists

Our compound can serve as a lead compound for developing more potent and selective serotonin receptor agonists. These agonists play a crucial role in modulating neurotransmission and have implications in mood regulation, anxiety, and other neurological processes. Investigating the interaction of our compound with serotonin receptors can provide valuable insights for drug development and neuroscience research.

Heterocyclic Synthesis

Indoles are versatile building blocks for synthesizing diverse heterocycles. Researchers have used our compound as a starting material to access various heterocyclic structures, such as tryptolines, spiropyrans, indolines, and oxindoles. These compounds find applications in materials science, energy storage, and biomedical research .

Asymmetric Synthesis

Indoles are substrates for asymmetric dearomatisation reactions. Our compound’s unique structure allows for chiral modifications, making it useful in developing enantioselective synthetic methods. Asymmetric indole synthesis is essential for creating complex molecules with high stereochemical purity .

Photochromism and Optoelectronics

While not directly related to our compound, indoles in general exhibit interesting photochromic properties. Researchers have explored the use of indole derivatives in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and sensors. Investigating the photochromism of our compound could contribute to this field .

Materials Science and Polymers

Indoles are building blocks for polymers and composite materials. Researchers have functionalized indole derivatives for applications in energy storage, coatings, and biomaterials. Our compound’s ethoxybenzamide moiety could be explored further in designing novel materials .

作用機序

Target of Action

It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They have been used as biologically active compounds for the treatment of various disorders in the human body .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The compound’s stability is noted, with it being stable but light sensitive .

Result of Action

Given the broad-spectrum biological activities of indole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular level .

Action Environment

It’s noted that the compound is light sensitive , suggesting that exposure to light could potentially affect its stability and efficacy.

特性

IUPAC Name |

N-[(1,2-dimethylindol-5-yl)methyl]-2-ethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-4-24-19-8-6-5-7-17(19)20(23)21-13-15-9-10-18-16(12-15)11-14(2)22(18)3/h5-12H,4,13H2,1-3H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYUZKGKZHMBROK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCC2=CC3=C(C=C2)N(C(=C3)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

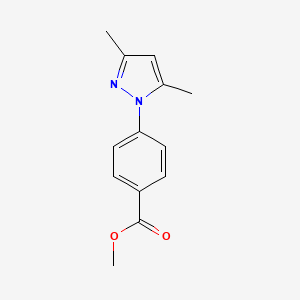

![N-[(2-Ethylpyrazol-3-yl)methyl]-2-fluoropyridine-3-carboxamide](/img/structure/B2368970.png)

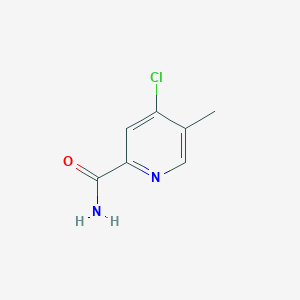

![N-(2,4-difluorophenyl)-2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2368971.png)

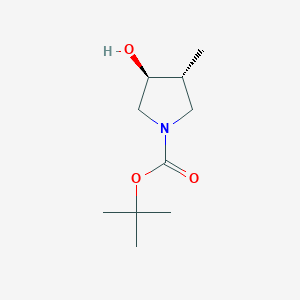

![Benzyl 2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetate](/img/structure/B2368972.png)

![5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-2-(1H-indol-3-ylmethyl)-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2368982.png)

![N1-(4-methoxyphenethyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2368983.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2368985.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2368987.png)

![(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2368993.png)